molecular formula C6H12O4S B12338343 3-Cyclopenten-1-ol, methanesulfonate CAS No. 253680-54-5

3-Cyclopenten-1-ol, methanesulfonate

Cat. No.: B12338343
CAS No.: 253680-54-5
M. Wt: 180.22 g/mol
InChI Key: KUQCGZNKJOLPLL-UHFFFAOYSA-N
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Description

3-Cyclopenten-1-ol, methanesulfonate: is an organic compound with the molecular formula C6H10O3S and a molecular weight of 162.2068 g/mol It is a derivative of 3-Cyclopenten-1-ol, where the hydroxyl group is substituted with a methanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopenten-1-ol, methanesulfonate typically involves the reaction of 3-Cyclopenten-1-ol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like methylene chloride at low temperatures to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopenten-1-ol, methanesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles, such as halides or amines, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can convert the methanesulfonate group back to the hydroxyl group.

Common Reagents and Conditions:

    Substitution: Reagents like sodium iodide in acetone can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Major Products:

    Substitution: Products include halogenated cyclopentenes or amine derivatives.

    Oxidation: Products include cyclopentenone or cyclopentene carboxylic acid.

    Reduction: The primary product is 3-Cyclopenten-1-ol.

Scientific Research Applications

Chemistry: 3-Cyclopenten-1-ol, methanesulfonate is used as an intermediate in organic synthesis, particularly in the preparation of cyclopentene derivatives and other complex molecules .

Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity makes it a valuable building block for various chemical processes .

Mechanism of Action

The mechanism of action of 3-Cyclopenten-1-ol, methanesulfonate involves the alkylation of nucleophilic sites within biological molecules. The methanesulfonate group is a good leaving group, facilitating the formation of covalent bonds with nucleophiles such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of biological processes, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

    3-Cyclopenten-1-ol: The parent compound, which lacks the methanesulfonate group.

    3-Cyclopenten-1-one: An oxidized form of 3-Cyclopenten-1-ol.

    2-Cyclohexen-1-ol: A structurally similar compound with a six-membered ring.

Uniqueness: The methanesulfonate group makes it a versatile intermediate for further chemical modifications .

Properties

CAS No.

253680-54-5

Molecular Formula

C6H12O4S

Molecular Weight

180.22 g/mol

IUPAC Name

cyclopent-3-en-1-ol;methanesulfonic acid

InChI

InChI=1S/C5H8O.CH4O3S/c6-5-3-1-2-4-5;1-5(2,3)4/h1-2,5-6H,3-4H2;1H3,(H,2,3,4)

InChI Key

KUQCGZNKJOLPLL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1C=CCC1O

Origin of Product

United States

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